11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Description
11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C26H22Cl2N2O3 and its molecular weight is 481.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[b,e][1,4]diazepine class, known for its complex structure and diverse biological activities. This article delves into its biological activity based on existing research findings and case studies.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups that contribute to its biological profile. The presence of chloro, hydroxy, and methoxy substituents enhances its reactivity and interaction with biological targets.
Structural Formula
Molecular Weight
396.3 g/mol
IUPAC Name
This compound
Biological Activities
Research indicates that compounds in the dibenzo[b,e][1,4]diazepine class exhibit various biological activities such as:
- Antimicrobial Activity : Some derivatives have shown promising results against Gram-positive and Gram-negative bacteria. For instance:
- Antitumor Properties : Studies indicate potential antitumor effects in vitro. The compound's structural similarity to known antitumor agents suggests it may interact with cellular pathways involved in cancer progression.
- Neuropharmacological Effects : The dibenzo[b,e][1,4]diazepine scaffold is known for its neuroactive properties. Preliminary studies suggest this compound may modulate neurotransmitter systems .
Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Unique Attributes |
---|---|---|
10-acetyl-11-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | Acetyl group at position 10 | Potential for different pharmacological profiles due to acetylation |
11-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3-dihydro-1H-dibenzo[b,e][1,4]diazepin | Lacks hexahydro structure | May exhibit altered biological activity due to reduced saturation |
The mechanism of action is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors involved in various biological processes:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for bacterial growth or cancer cell proliferation.
- Receptor Interaction : It may modulate receptors associated with neurotransmission or hormonal regulation.
Study on Antimicrobial Activity
In a study evaluating the antimicrobial properties of various dibenzo[b,e][1,4]diazepines:
- The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
- The study utilized the disc diffusion method to assess efficacy .
Neuropharmacological Study
A recent investigation into the neuropharmacological effects found that compounds similar to this one could enhance GABAergic activity in neuronal cultures. This suggests potential applications in treating anxiety or seizure disorders .
Properties
Molecular Formula |
C26H22Cl2N2O3 |
---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
6-(3-chloro-4-hydroxy-5-methoxyphenyl)-9-(2-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H22Cl2N2O3/c1-33-23-13-15(10-18(28)26(23)32)25-24-21(29-19-8-4-5-9-20(19)30-25)11-14(12-22(24)31)16-6-2-3-7-17(16)27/h2-10,13-14,25,29-30,32H,11-12H2,1H3 |
InChI Key |
ZPTAUJDATJAHKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4Cl)NC5=CC=CC=C5N2)Cl)O |
Origin of Product |
United States |
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